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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 3-
Fluorophenoxyacetonitrile has not been published. The following guide presents a

comprehensive framework for the thermochemical analysis of this compound, outlining

established experimental and computational methodologies. The quantitative data presented

herein is hypothetical and serves to illustrate the application of these techniques.

Introduction
3-Fluorophenoxyacetonitrile is a molecule of interest in medicinal chemistry and materials

science due to the presence of a fluorophenoxy group and a nitrile moiety, which can influence

its reactivity, stability, and intermolecular interactions. A thorough understanding of its

thermochemical properties is crucial for process development, safety assessment, and

computational modeling in drug design and materials science. This guide provides a detailed

overview of the key thermochemical parameters and the methodologies to determine them.

Core Thermochemical Parameters
The primary thermochemical properties of interest for 3-Fluorophenoxyacetonitrile are:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is

formed from its constituent elements in their standard states.[1][2] This fundamental property
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is crucial for calculating the enthalpy changes of various reactions involving the compound.

Enthalpy of Combustion (ΔHc°): The heat released when one mole of a substance

undergoes complete combustion with oxygen under standard conditions.[3]

Enthalpy of Sublimation (ΔHsub°): The heat required to transform one mole of a substance

from a solid to a gaseous state.

Enthalpy of Vaporization (ΔHvap°): The heat required to transform one mole of a substance

from a liquid to a gaseous state.

Vapor Pressure: The pressure exerted by the vapor of a substance in thermodynamic

equilibrium with its condensed phases at a given temperature.[4][5]

Experimental Methodologies and Hypothetical Data
Combustion Calorimetry
Experimental Protocol:

The standard molar enthalpy of formation of 3-Fluorophenoxyacetonitrile in the crystalline

state, ΔHf°(cr), can be determined using static bomb calorimetry.

A pellet of 3-Fluorophenoxyacetonitrile of known mass is placed in a crucible within a high-

pressure stainless steel vessel (the "bomb").

The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

A small amount of water is added to the bomb to ensure that the combustion products are in

a well-defined state.

The bomb is then submerged in a known mass of water in a calorimeter.

The sample is ignited, and the temperature change of the water is meticulously recorded.

The energy of combustion is calculated from the temperature change and the heat capacity

of the calorimeter system.[3][6][7]

Hypothetical Data for 3-Fluorophenoxyacetonitrile:
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Parameter Hypothetical Value Units

Molar mass 151.13 g/mol

Standard molar energy of

combustion, ΔUc°(cr)
-3850.2 ± 1.5 kJ/mol

Standard molar enthalpy of

combustion, ΔHc°(cr)
-3855.8 ± 1.5 kJ/mol

Standard molar enthalpy of

formation, ΔHf°(cr)
-150.3 ± 2.0 kJ/mol

Vapor Pressure and Enthalpy of
Sublimation/Vaporization
Experimental Protocol (Knudsen Effusion Method):

The vapor pressure of 3-Fluorophenoxyacetonitrile can be measured using the Knudsen

effusion method, which is suitable for low-volatility substances.

A sample of the compound is placed in a Knudsen cell, which is a small, thermostated

container with a small orifice.

The cell is placed in a high-vacuum chamber.

The rate of mass loss of the sample due to effusion of the vapor through the orifice is

measured at different temperatures.

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

The enthalpy of sublimation or vaporization can then be derived from the temperature

dependence of the vapor pressure using the Clausius-Clapeyron equation.

Hypothetical Vapor Pressure Data for 3-Fluorophenoxyacetonitrile:
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Temperature (K) Hypothetical Vapor Pressure (Pa)

298.15 0.5

303.15 1.0

308.15 2.0

313.15 3.8

318.15 7.0

Hypothetical Enthalpies of Phase Change:

Parameter Hypothetical Value Units

Standard molar enthalpy of

sublimation, ΔHsub°(298.15 K)
85.2 ± 1.0 kJ/mol

Standard molar enthalpy of

vaporization, ΔHvap°(298.15

K)

65.7 ± 0.8 kJ/mol

Computational Thermochemistry
In the absence of experimental data, or to complement it, computational methods can provide

valuable estimates of thermochemical properties.[8] High-level quantum chemical calculations,

such as the G3 or G4 composite methods, can be employed to calculate the gas-phase

enthalpy of formation.[9]

Computational Protocol:

The 3D structure of the 3-Fluorophenoxyacetonitrile molecule is optimized using a suitable

level of theory (e.g., B3LYP/6-31G*).

Vibrational frequency analysis is performed to confirm that the optimized structure is a true

minimum on the potential energy surface and to calculate thermal corrections.
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Single-point energy calculations are performed using a high level of theory (e.g., CCSD(T))

with a large basis set.

The gas-phase enthalpy of formation is then calculated using isodesmic or atomization

reactions, which help to reduce computational errors.[10]

Hypothetical Computational Data for 3-Fluorophenoxyacetonitrile:

Parameter Hypothetical Value Units

Gas-phase enthalpy of

formation, ΔHf°(g) (G3)
-65.1 ± 5.0 kJ/mol

Summary of Thermochemical Data
The following table summarizes the hypothetical thermochemical data for 3-
Fluorophenoxyacetonitrile.

Parameter State Hypothetical Value Units

Standard molar

enthalpy of formation
Crystalline -150.3 ± 2.0 kJ/mol

Standard molar

enthalpy of formation
Gas -65.1 ± 5.0 kJ/mol

Standard molar

enthalpy of

combustion

Crystalline -3855.8 ± 1.5 kJ/mol

Standard molar

enthalpy of

sublimation

85.2 ± 1.0 kJ/mol

Standard molar

enthalpy of

vaporization

65.7 ± 0.8 kJ/mol
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Visualizations
Experimental Workflow for Combustion Calorimetry
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Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
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Caption: The synergistic relationship between experimental and computational approaches.

Conclusion
While specific experimental data for 3-Fluorophenoxyacetonitrile is currently unavailable, this

guide provides a robust framework for its thermochemical characterization. The outlined

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b152428?utm_src=pdf-body-img
https://www.benchchem.com/product/b152428?utm_src=pdf-body-img
https://www.benchchem.com/product/b152428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental and computational methodologies are well-established for obtaining reliable

thermochemical data, which is indispensable for the safe and efficient application of this

compound in research and development. The hypothetical data presented herein serves as a

practical illustration of the expected values and their significance. Future experimental and

computational studies are encouraged to establish a definitive thermochemical profile for 3-
Fluorophenoxyacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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